molecular formula C9H7FN2O B1451283 5-Fluoro-2-(1H-pyrazol-5-yl)phenol CAS No. 929903-46-8

5-Fluoro-2-(1H-pyrazol-5-yl)phenol

Cat. No. B1451283
M. Wt: 178.16 g/mol
InChI Key: OANZZWQSSUTHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(1H-pyrazol-5-yl)phenol is an organic compound . It belongs to the class of organic compounds known as 2,5-disubstituted thiazoles . The empirical formula is C9H7FN2O and the molecular weight is 178.16 .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(1H-pyrazol-5-yl)phenol can be represented by the SMILES string OC1=CC(F)=CC=C1C2=CC=NN2 . This indicates that the compound contains a phenol group (OC1=CC=C1) with a fluorine atom (F) at the 5th position and a pyrazol group (C2=CC=NN2) at the 2nd position.


Physical And Chemical Properties Analysis

5-Fluoro-2-(1H-pyrazol-5-yl)phenol is a solid compound . The empirical formula is C9H7FN2O and the molecular weight is 178.16 .

Safety And Hazards

5-Fluoro-2-(1H-pyrazol-5-yl)phenol is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-fluoro-2-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANZZWQSSUTHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(1H-pyrazol-5-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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